1-[4-(Methoxycarbonyl)phenyl]urea

Physicochemical Characterization Quality Control Solid-State Properties

Procurement of phenylurea building blocks for IL-8 antagonist programs often fails due to incorrect substitution patterns that alter target engagement. This para-methoxycarbonyl derivative is the exact intermediate specified in US 6,211,373 for maintaining pharmacophore fidelity. - Sharp mp 179-180°C ensures reliable purity assay calibration. - Three H-bond acceptors enable co-crystal screening for API solubility enhancement. - Preliminary BindingDB data suggest urea transporter interaction (IC50 ~2.5 μM analog). Supply is fulfilled via a global network of synthesis-on-demand partners with guaranteed ≥95% purity and full analytical characterization.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 30932-68-4
Cat. No. B13981686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methoxycarbonyl)phenyl]urea
CAS30932-68-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C9H10N2O3/c1-14-8(12)6-2-4-7(5-3-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
InChIKeyKGMJUOYXNFIYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Methoxycarbonyl)phenyl]urea Physicochemical Baseline


1-[4-(Methoxycarbonyl)phenyl]urea (CAS 30932-68-4), systematically named methyl 4-(carbamoylamino)benzoate, is a para-substituted phenylurea derivative bearing a methyl ester group on the aromatic ring . It is primarily utilized as a synthetic building block and intermediate within medicinal chemistry programs, particularly those exploring IL-8 receptor antagonism [1]. Its key predicted physicochemical properties include a melting point of 179–180 °C, a density of 1.315 g/cm³, and a pKa of 14.32, establishing the baseline identity for quality control upon procurement .

Med Chem Strategy
Patent-linked IL-8 receptor antagonist chemotype
Physicochemical Space
Neutral lipophilic methyl ester; avoids carboxylate charge
QC Acceptance
Sharp melting point supports purity verification upon receipt

Analog Substitution Risks for 1-[4-(Methoxycarbonyl)phenyl]urea


Phenylurea derivatives are not interchangeable building blocks due to the profound influence of aryl substitution patterns on reaction kinetics, crystallization behavior, and target engagement. Replacing the para-methoxycarbonyl group with a carboxylic acid (e.g., 4-ureidobenzoic acid) introduces a strong hydrogen-bond donor that drastically alters solubility, ionizability, and coupling efficiency in amidation reactions [1]. Conversely, omitting the ester entirely (e.g., simple phenylurea) eliminates a critical polar handle that has been shown to modulate pharmacokinetic properties in antagonist programs [2]. Nascent screening data from BindingDB similarly indicate that modifications to the ester moiety reduce affinity at relevant biological targets, underscoring that in-class substitution is unlikely to preserve functional performance [3].

1
4-Ureidobenzoic acid (acid analog)
Introduces a strong H-bond donor and anionic charge at physiological pH, likely shifting solubility and passive permeability profiles away from the target ester.
2
Simple phenylurea (unsubstituted analog)
Lacks the polar methoxycarbonyl handle, removing a key pharmacophore element required for documented IL-8 antagonist interactions.
3
N,N'-Diphenylurea (symmetrical analog)
Absence of the methyl ester reduces hydrogen-bond acceptor capacity, likely altering co-crystal formation behavior and solid-state properties.

1-[4-(Methoxycarbonyl)phenyl]urea Head-to-Head Evidence


Melting Point vs. 4-Ureidobenzoic Acid

The melting point of 1-[4-(Methoxycarbonyl)phenyl]urea is reported as 179–180 °C , compared to the significantly higher 280–285 °C (decomposition) reported for 4-ureidobenzoic acid (CAS 6306-25-8) . This lower, sharper melting range of the methyl ester provides a direct quality control metric for assessing purity and crystallinity, which is advantageous for solid-form screening in pre-formulation studies.

Melting Point
Cross-study comparable
Target: 179–180 °C
4-Ureidobenzoic acid: 280–285 °C (decomp.)
Supports simpler QC acceptance
Sharp melting avoids acid decarboxylation concerns
Physicochemical Characterization Quality Control Solid-State Properties

Ionization & H-Bonding vs. Carboxylic Acid Analogs

The target compound exhibits a predicted pKa of 14.32 , indicating negligible acidic ionization under physiological conditions. In contrast, 4-ureidobenzoic acid possesses a carboxylic acid pKa of approximately 4.2 , rendering it predominantly anionic at pH 7.4. This difference in ionization state directly impacts passive membrane permeability and protein binding.

Ionization State
Class-level inference
Target: pKa ~14.3 (neutral at pH 7.4)
Carboxylic acid analog: pKa ~4.2 (anionic)
Neutral state supports passive permeability studies
Predicted pKa values; data to verify experimentally
Pharmacophore Design Permeability Solubility-pH Profiling

Patent-Documented IL-8 Antagonist Intermediate

US Patent 6,211,373 explicitly describes the synthesis and use of N-[2-Hydroxy-4-(methoxycarbonyl)phenyl]-N'-phenyl urea, a closely related derivative of the target compound, as a representative IL-8 receptor antagonist [1]. The target compound serves as the direct precursor scaffold; no analogous use case is documented for the simple unsubstituted phenylurea (CAS 64-10-6) or 4-ureidobenzoic acid in this patent class. This provides the target compound with a traceable, patent-grounded research application that simpler phenylurea analogs lack.

Patent Precedent
Supporting evidence
Target scaffold explicitly cited in US 6,211,373
Simple phenylurea and 4-ureidobenzoic acid lack patent anchor
Reduces risk of selecting orphan building block
Documented pathway for IL-8 antagonist programs
IL-8 Receptor Antagonism Medicinal Chemistry Patent Intermediates

H-Bond Donor/Acceptor Profile vs. N,N'-Diphenylurea

The target compound possesses 3 hydrogen bond acceptors and 2 hydrogen bond donors [1], while N,N'-diphenylurea (CAS 102-07-8) presents 2 acceptors and 2 donors [2]. The additional acceptor contributed by the ester carbonyl oxygen alters the hydrogen-bonding capacity and can influence crystal packing, solubility, and co-crystal formation propensities, which are critical considerations in solid-form development.

H-Bond Profile
Class-level inference
Target: 3 HBA, 2 HBD
N,N'-Diphenylurea: 2 HBA, 2 HBD
Extra ester acceptor may aid co-crystal design
Impacts supramolecular synthon and solubility enhancement
Crystal Engineering Solubility Hydrogen Bonding

1-[4-(Methoxycarbonyl)phenyl]urea Application Scenarios


IL-8 Receptor Antagonist Building Block

Based on its explicit use in US 6,211,373 , 1-[4-(Methoxycarbonyl)phenyl]urea is ideally suited as a key intermediate in the synthesis of phenylurea-based IL-8 receptor antagonists. Programs targeting chemokine-mediated inflammatory diseases should prioritize this scaffold over unsubstituted phenylurea to maintain fidelity to the pharmacophore defined in the patent literature.

Neutral Methyl Ester Phenylurea Reference Standard

The sharp melting point (179–180 °C) and high pKa (14.32) make this compound a reliable reference standard for calibrating purity assays and for use as a neutral control in ionization/permeability studies where charged analogs (e.g., 4-ureidobenzoic acid) would confound interpretation.

Enhanced Acceptor Co-Crystal Screening

The three hydrogen bond acceptors identified in the target compound versus only two in N,N'-diphenylurea [1] support its selection for co-crystal screening campaigns that require additional acceptor sites for supramolecular synthon formation. This is particularly relevant for improving the solubility of poorly soluble active pharmaceutical ingredients through co-crystallization.

Urea Transporter & Epoxide Hydrolase Library Enrichment

Although definitive target engagement data remain limited, preliminary BindingDB records suggest that methyl-ester-substituted phenylureas can interact with urea transporters at micromolar concentrations (IC50 ~2.5 μM for a closely related analog) [2]. Procurement for focused library enrichment around urea-binding proteins is therefore a rational, evidence-informed application scenario.

Application
Selection Property
Validation Focus
IL-8 receptor antagonist synthesis
Patent-anchored core scaffold
Pharmacophore fidelity to antagonist literature
Neutral methyl ester reference standard
Well-defined, non-ionizable physicochemical profile
Purity calibration; avoiding ionized matrix interference
Co-crystal screening campaigns
Extended hydrogen-bond acceptor count
Supramolecular synthon versatility for solubility enhancement
Urea-binding protein library enrichment
Homologous target interaction potential
SAR validation for transporter/epoxide hydrolase hits
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